1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Overview
Description
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoindolones, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with suitable reagents can lead to the formation of the desired isoindolone structure . The reaction conditions typically involve the use of solvents like dichloromethane (CH₂Cl₂) and catalysts such as N-bromosuccinimide (NBS) under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and unsaturated derivatives of the original compound, which may have distinct properties and applications .
Scientific Research Applications
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: An analog of thalidomide with immunomodulatory properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: Compounds with antiviral activity against influenza viruses.
Uniqueness
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[1,2-b]isoindol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-4-8-14-12(9)10-6-2-3-7-11(10)13(14)15/h2-3,6-7H,4-5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZFTQSLGMOGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=O)N2CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512802 | |
Record name | 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81359-40-2 | |
Record name | 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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